(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone
Description
(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone is a complex organic compound that belongs to the class of benzazepines and pyrazines
Properties
IUPAC Name |
(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22(2)18-12-20-15(11-21-18)19(24)23-7-5-13-9-16(25-3)17(26-4)10-14(13)6-8-23/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKYKIIRKYULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C(=O)N2CCC3=CC(=C(C=C3CC2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted phenethylamine.
Introduction of the Dimethoxy Groups: Methoxylation reactions are employed to introduce the methoxy groups at the 7 and 8 positions of the benzazepine ring.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced through a coupling reaction, often using a reagent like a pyrazine derivative with a suitable leaving group.
Final Coupling: The final step involves coupling the benzazepine and pyrazine moieties under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzazepine or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits. Research is ongoing to explore its efficacy in treating various conditions, such as neurological disorders or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(methylamino)pyrazin-2-yl]methanone
- (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(ethylamino)pyrazin-2-yl]methanone
Uniqueness
Compared to similar compounds, (7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone exhibits unique properties due to the presence of the dimethylamino group on the pyrazine ring. This structural feature may enhance its binding affinity to certain targets or alter its reactivity, making it a compound of particular interest in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
